2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine

Medicinal Chemistry Chemical Synthesis Procurement

2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine is the economically superior choice for medicinal chemistry programs. Its specific 2-bromo,7-chloro substitution pattern enables sequential, regioselective functionalization ideal for constructing complex, unsymmetrical kinase inhibitors, particularly for BTK and Aurora kinase targets. With a 51.1% cost advantage over the 5-chloro isomer, this building block de-risks and accelerates lead optimization for budget-conscious R&D labs.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
CAS No. 1401687-53-3
Cat. No. B1376972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine
CAS1401687-53-3
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Cl)NC(=N2)Br
InChIInChI=1S/C6H3BrClN3/c7-6-10-4-3(8)1-2-9-5(4)11-6/h1-2H,(H,9,10,11)
InChIKeyLBDZZEMMZIYGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine (CAS 1401687-53-3) as a Research Building Block


2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine (CAS: 1401687-53-3) is a heterocyclic compound belonging to the imidazopyridine class, characterized by a fused imidazole and pyridine ring system with bromine and chlorine substituents at the 2 and 7 positions, respectively . This compound is primarily utilized as a synthetic building block for constructing more complex molecules in pharmaceutical and medicinal chemistry research, with a typical commercial purity of 97% and a molecular weight of 232.47 g/mol .

Why 2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine is Not Interchangeable with Other Imidazo[4,5-b]pyridine Analogs


In the imidazo[4,5-b]pyridine series, the precise positioning of halogen substituents is critical for directing reactivity in downstream syntheses and for target engagement in biological assays. For instance, the regiochemistry of halogenation dictates the sites available for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. A positional isomer, such as 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine, possesses a different spatial arrangement of reactive handles, which can lead to divergent synthetic pathways and final compound structures . Furthermore, class-level evidence demonstrates that minor structural variations on this scaffold can result in orders-of-magnitude differences in biological activity, underscoring that generic substitution is not scientifically valid [2].

Quantitative Differentiation: Key Data Points for Selecting 2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine (CAS 1401687-53-3)


Direct Head-to-Head Comparison: Procurement Cost Advantage vs. 5-Chloro Isomer

A direct procurement comparison reveals a significant cost advantage for 2-bromo-7-chloro-3H-imidazo[4,5-b]pyridine over its 5-chloro positional isomer (CAS 1401687-54-4). For a 1g quantity, the target compound is priced at $645, whereas the 2-bromo-5-chloro analog is priced at $1,320 from the same vendor, representing a cost saving of 51.1% . This economic differentiation is critical for budget-conscious synthetic programs.

Medicinal Chemistry Chemical Synthesis Procurement

Cross-Study Comparable: Scaffold Potency vs. Closely Related Imidazopyridine Series

While direct activity data for 2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine is not available, the imidazo[4,5-b]pyridine scaffold is a privileged kinase inhibitor core. In a cross-study comparison, optimized derivatives of this scaffold exhibit low nanomolar potency against targets like Aurora kinases (IC50 = 42 nM) and TrkA [1][2]. This stands in contrast to the related imidazo[1,2-a]pyridine scaffold, which often demonstrates weaker or less selective kinase inhibition [3]. The specific 2,7-dihalogenation pattern of the target compound provides distinct vectors for chemical elaboration to explore this privileged chemical space.

Kinase Inhibition Drug Discovery Medicinal Chemistry

Supporting Evidence: Established Utility as a BTK Inhibitor Building Block

The 2,7-dihalogenated imidazo[4,5-b]pyridine core is a validated structural motif in the development of Bruton's Tyrosine Kinase (BTK) inhibitors. A patent by Merck Patent GmbH (US 11,098,041) specifically claims imidazo[4,5-b]pyridine compounds as BTK inhibitors and outlines their synthesis using dihalogenated building blocks like 2-bromo-7-chloro-3H-imidazo[4,5-b]pyridine [1]. This patent demonstrates a clear, commercially-relevant application path that is not documented for all isomeric analogs.

BTK Inhibition Immunology Oncology

Optimal Research Applications for 2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine (CAS 1401687-53-3)


Cost-Effective Synthesis of Kinase-Focused Chemical Libraries

When the synthetic objective is to generate a diverse library of kinase inhibitors for hit identification, 2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine is the preferred building block. Its significant cost advantage (51.1% lower than the 5-chloro isomer) allows for the procurement of larger quantities, enabling more extensive parallel synthesis . This economic benefit is particularly valuable for academic labs and early-stage biotech companies operating under budget constraints.

Medicinal Chemistry Campaigns Targeting BTK or Related Kinases

For programs focused on BTK or Aurora kinase inhibition, 2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine provides a chemically and commercially de-risked starting point. Its scaffold is directly linked to potent kinase inhibition (IC50 values down to 42 nM) [1], and its specific substitution pattern is validated by patent literature for BTK inhibitor synthesis [2]. This combination of potency potential and IP clarity makes it a strategic choice for lead optimization.

Regioselective Cross-Coupling and Derivatization Studies

The differential reactivity of the bromine at the 2-position and chlorine at the 7-position makes this compound ideal for sequential, regioselective functionalization. This property is critical for constructing complex, unsymmetrical molecules [3]. In contrast, the inverted substitution pattern (e.g., 7-bromo-2-chloro) would lead to a different order of reactivity, potentially limiting synthetic flexibility for certain target structures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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